2-chloro-5-(4-(methylsulfonyl)phenyl)-N-(piperidin-4-ylmethyl)pyridin-4-amine
Overview
Description
2-chloro-5-(4-(methylsulfonyl)phenyl)-N-(piperidin-4-ylmethyl)pyridin-4-amine is a useful research compound. Its molecular formula is C18H22ClN3O2S and its molecular weight is 379.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Intermediate Applications
- The compound has been used as an intermediate in the synthesis of other chemicals. For instance, its derivative, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, was synthesized as an intermediate of lafutidine (Shen Li, 2012).
Reactions and Derivatives
- Various reactions involving derivatives of this compound have been explored. For example, the study of benzofuro(3,2-c)pyridine derivatives, including the synthesis of 1-methylsulfanyl(1)benzofuro(3,2-c)pyridine, involves similar chemical structures (Denisa Tarabová et al., 2010).
Antimicrobial Activity
- Substituted tricyclic compounds including derivatives similar to the compound have shown significant antimicrobial activities against various bacteria and fungi (M. Mittal, Suraj M. Sarode And Dr. G. Vidyasagar, 2011).
Receptor Agonist Potential
- Derivatives of this compound, particularly those with a benzamide structure, have been evaluated as serotonin 4 receptor agonists, showing potential in gastrointestinal motility enhancement (S. Sonda et al., 2003).
Cancer Treatment
- Certain derivatives of the compound have shown potential in treating cancer by inhibiting Aurora A (ロバート ヘンリー,ジェームズ, 2006).
Synthesis and Pharmacological Properties
- Research on benzamide derivatives, including the one , has shown their potential as selective serotonin 4 receptor agonists with reduced side effects, particularly in the context of gastrointestinal disorders (S. Sonda et al., 2004).
Nucleophilic Reactions
- Studies on the reactions of tetrachloro-pyridyl vinyl sulfone with nucleophilic agents like piperidine revealed insights into the behavior of these compounds in chemical reactions (S. D. Moshchitskii et al., 1972).
Synthesis of Antiarrhythmic Compounds
- Derivatives of this compound have been synthesized for use as selective class III antiarrhythmic agents, showcasing its potential in cardiac drug development (H. Oinuma et al., 1990).
COX-2 Inhibitor Activity
- Certain pyridinyl-phenylpyridines, structurally related to this compound, have been synthesized and evaluated as cyclooxygenase-2 inhibitors, suggesting their utility in inflammatory conditions (R. Friesen et al., 1998).
Rearrangements in Synthesis
- The synthesis of pyrrolidines and related heterocycles from cyclizations of amino alcohols with vinyl sulfones, including derivatives of the compound, have shown stereospecific rearrangements, important in organic chemistry (T. G. Back et al., 2003).
Properties
IUPAC Name |
2-chloro-5-(4-methylsulfonylphenyl)-N-(piperidin-4-ylmethyl)pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2S/c1-25(23,24)15-4-2-14(3-5-15)16-12-22-18(19)10-17(16)21-11-13-6-8-20-9-7-13/h2-5,10,12-13,20H,6-9,11H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAOVRANQUUKIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C=C2NCC3CCNCC3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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